molecular formula C13H17ClN2O B1274377 N-(2-chlorobenzyl)piperidine-4-carboxamide CAS No. 429631-11-8

N-(2-chlorobenzyl)piperidine-4-carboxamide

Cat. No.: B1274377
CAS No.: 429631-11-8
M. Wt: 252.74 g/mol
InChI Key: LKNLSFOVSWDIEO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly within the context of Alzheimer's disease (AD) drug discovery. This compound belongs to the N-benzylpiperidine carboxamide class, a scaffold extensively investigated for its potent inhibitory activity against cholinesterase enzymes . Researchers utilize it as a key structural motif in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These enzymes are critical therapeutic targets for alleviating the cholinergic deficit characteristic of AD, and dual-target inhibitors represent a promising strategy to not only enhance acetylcholine levels but also to potentially interfere with the formation of amyloid-β plaques . The structural core of this molecule mimics pharmacophores found in established drugs and experimental compounds, featuring a piperidine ring that contributes to binding within the enzyme's active site gorge . The specific substitution with a 2-chlorobenzyl group is a subject of structure-activity relationship (SAR) studies, as modifications at this position are known to significantly influence both inhibitory potency and selectivity towards AChE versus BChE . Consequently, this reagent serves as a versatile building block for chemists and pharmacologists aiming to develop novel multi-target directed ligands (MTDLs) with potential neuroprotective properties, improved efficacy, and reduced side profiles for neurodegenerative disorders . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNLSFOVSWDIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397496
Record name N-(2-chlorobenzyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429631-11-8
Record name N-(2-chlorobenzyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Chlorobenzyl Piperidine 4 Carboxamide

Established Synthetic Routes to N-(2-chlorobenzyl)piperidine-4-carboxamide

The construction of this compound can be achieved through several synthetic pathways, primarily involving the formation of the core piperidine-4-carboxamide structure followed by the introduction of the 2-chlorobenzyl group.

Precursor Synthesis and Amidation Reactions

The synthesis of the precursor, piperidine-4-carboxamide, is a critical initial step. One common approach involves the conversion of a commercially available starting material such as 4-piperidinecarboxylic acid. This can be achieved through esterification to the corresponding methyl ester hydrochloride, followed by amidation.

A primary route to this compound involves the direct N-alkylation of piperidine-4-carboxamide with 2-chlorobenzyl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Alternatively, a reductive amination approach can be employed. This method involves the reaction of piperidine-4-carboxamide with 2-chlorobenzaldehyde (B119727) to form an intermediate imine or enamine, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride.

Another viable method is the amide coupling of piperidine-4-carboxylic acid with 2-chlorobenzylamine (B130927). This reaction typically requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of the amide bond.

Optimization of Reaction Conditions for Compound Synthesis

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. For instance, in the N-alkylation reaction, the use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction rate. The selection of the base is also crucial; a stronger base may lead to faster reaction times but could also promote side reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times for similar N-alkylation reactions.

In amide coupling reactions, the choice of coupling and activating agents is critical to maximize yield and minimize side products. The reaction temperature is typically kept at room temperature to prevent racemization if chiral centers are present. The optimization of these conditions is essential for developing a robust and scalable synthetic process.

Synthesis of this compound Derivatives

The piperidine (B6355638) nitrogen of this compound provides a convenient handle for further functionalization, allowing for the synthesis of a diverse range of derivatives.

N-Substitution Modifications of the Piperidine Ring

The introduction of a sulfonyl group onto the piperidine nitrogen can be achieved by reacting this compound with a corresponding sulfonyl chloride in the presence of a base. This reaction is a standard method for the formation of sulfonamides.

General methods for the N-sulfonylation of piperidines often involve the use of a sulfonyl chloride and a base like pyridine (B92270) or triethylamine in a solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107). The reaction typically proceeds at room temperature. For instance, the synthesis of N-(2-chlorobenzyl)-1-(morpholinosulfonyl)piperidine-4-carboxamide researchgate.net would involve the reaction of the parent compound with morpholine-4-sulfonyl chloride. Similarly, derivatives such as N-(2-chlorobenzyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide nih.gov, N-(2-chlorobenzyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide orgsyn.org, and N-(2-chlorobenzyl)-1-propylsulfonylpiperidine-4-carboxamide nih.gov can be synthesized using the appropriate sulfonyl chlorides.

Compound NumberDerivative NameStarting Materials
researchgate.net N-(2-chlorobenzyl)-1-(morpholinosulfonyl)piperidine-4-carboxamideThis compound, Morpholine-4-sulfonyl chloride
nih.gov N-(2-chlorobenzyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamideThis compound, 2,4,6-Trimethylbenzenesulfonyl chloride
orgsyn.org N-(2-chlorobenzyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamideThis compound, 4-Methylbenzenesulfonyl chloride (Tosyl chloride)
nih.gov N-(2-chlorobenzyl)-1-propylsulfonylpiperidine-4-carboxamideThis compound, Propane-1-sulfonyl chloride

The synthesis of N-benzoyl derivatives involves the acylation of the piperidine nitrogen with a benzoyl chloride derivative. This reaction is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct.

A general procedure for the N-benzoylation of piperidines involves reacting the piperidine with a benzoyl chloride in the presence of a base such as pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The reaction is often performed in a two-phase system or in a solvent like dichloromethane.

For example, the synthesis of 1-(4-sulfamoylbenzoyl)-N-(2-chlorobenzyl)piperidine-4-carboxamide mdpi.com has been reported. nih.govorgsyn.org This was achieved by coupling 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with 2-chlorobenzylamine using EDC and HOBt as coupling agents. nih.govorgsyn.org The precursor, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, was synthesized from 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate. mdpi.com

The synthesis of 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide nih.gov has also been described, which involves the condensation of piperidine-4-carboxamide with 3,5-dinitrobenzoyl chloride. researchgate.net It is anticipated that a similar procedure could be used for the synthesis of the N-(2-chlorobenzyl) analogue.

Compound NumberDerivative NameStarting MaterialsGeneral Reaction Type
mdpi.com 1-(4-sulfamoylbenzoyl)-N-(2-chlorobenzyl)piperidine-4-carboxamide1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, 2-chlorobenzylamineAmide Coupling
nih.gov 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamidePiperidine-4-carboxamide, 3,5-Dinitrobenzoyl chlorideN-Acylation
Pyrrolo[2,3-d]pyrimidin-4-yl Derivatives (e.g., 4-amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363))

A prominent class of derivatives stemming from the N-benzylpiperidine-4-carboxamide core are those incorporating a pyrrolo[2,3-d]pyrimidin-4-yl moiety. A key example, while featuring a 4-chlorobenzyl group, is the potent Akt inhibitor, AZD5363. The synthesis of such compounds highlights a modular approach where the piperidine core is coupled with the heterocyclic system.

The general synthetic route involves the reaction of a suitable piperidine precursor with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Specifically, for a compound like AZD5363, the synthesis commences with the coupling of a protected 4-aminopiperidine-4-carboxamide (B8721957) derivative with the chloropyrimidine. This is followed by deprotection and subsequent elaboration of the carboxamide functionality. For an N-(2-chlorobenzyl) analogue, the synthesis would analogously involve the initial preparation of this compound, which would then be subjected to N-arylation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

The reaction conditions for this N-arylation typically involve a base, such as sodium bicarbonate, in a suitable solvent system like a mixture of acetonitrile and water, often under reflux conditions. The final amide coupling to introduce the substituted benzylamine (B48309) is generally achieved using standard peptide coupling reagents, for instance, N-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) in conjunction with a coupling additive like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent such as dimethylformamide (DMF).

Chromone (B188151) Derivatives (e.g., N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-4-oxo-4H-chromene-2-carboxamide)

Chromone-containing derivatives represent another significant class of compounds synthesized from the this compound scaffold. These derivatives are of interest due to the established biological activities associated with the chromone nucleus.

The synthesis of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-4-oxo-4H-chromene-2-carboxamide typically proceeds through the coupling of 1-(2-chlorobenzyl)piperidin-4-amine (B1367164) with a reactive derivative of 4-oxo-4H-chromene-2-carboxylic acid. A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester.

For instance, 4-oxo-4H-chromene-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This activated intermediate is then reacted with 1-(2-chlorobenzyl)piperidin-4-amine in the presence of a base, such as triethylamine or diisopropylethylamine, in an inert solvent like dichloromethane or tetrahydrofuran to yield the final chromone-carboxamide derivative. Alternative coupling methods, similar to those used for the pyrrolopyrimidine derivatives, employing reagents like EDCI or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be effectively utilized for this amide bond formation.

Substitutions on the 2-chlorobenzyl Moiety

While direct substitution on the 2-chlorobenzyl ring of this compound is not extensively documented, the synthesis of analogues with varied substitution patterns on the benzyl (B1604629) ring is a common strategy for structure-activity relationship (SAR) studies. This is typically achieved by employing appropriately substituted benzylamines or benzyl halides in the initial synthesis of the core scaffold.

For example, to introduce a methoxy (B1213986) group on the 2-chlorobenzyl moiety, one would start with a 2-chloro-x-methoxybenzylamine (where x represents the position of the methoxy group) and couple it with a suitable piperidine-4-carboxylic acid derivative. Similarly, other functional groups such as nitro, alkyl, or additional halo groups can be incorporated by selecting the corresponding substituted benzylamine as a starting material.

The following table illustrates a selection of substituted benzylamines that could be used to generate analogues of this compound with modified benzyl moieties.

Starting BenzylamineResulting Moiety
2-Chloro-4-fluorobenzylamine2-Chloro-4-fluorobenzyl
2-Chloro-5-nitrobenzylamine2-Chloro-5-nitrobenzyl
2,4-Dichlorobenzylamine2,4-Dichlorobenzyl
2-Chloro-6-methylbenzylamine2-Chloro-6-methylbenzyl

Modifications of the Carboxamide Linkage

The carboxamide linkage in this compound is a key structural feature that can be modified to explore its impact on the molecule's properties. Common transformations of the amide group include its reduction to an amine or conversion to a thioamide.

Reduction to Amine: The carboxamide can be reduced to the corresponding secondary amine, yielding 1-(2-chlorobenzyl)-N-((piperidin-4-yl)methyl)amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran or diethyl ether. The reaction involves the nucleophilic attack of the hydride on the carbonyl carbon of the amide, followed by the elimination of the oxygen atom.

Conversion to Thioamide: The oxygen atom of the carboxamide can be replaced with a sulfur atom to form the corresponding thioamide, N-(2-chlorobenzyl)piperidine-4-carbothioamide. This thionation reaction is commonly carried out using reagents like Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as toluene (B28343) or pyridine.

These modifications of the carboxamide linkage can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.

Advanced Synthetic Strategies for this compound Analogues

To expedite the discovery of novel analogues and to explore a wider chemical space, advanced synthetic strategies such as multicomponent reactions and combinatorial synthesis can be employed.

Multicomponent Reactions (MCRs): MCRs offer an efficient approach to the synthesis of complex molecules like substituted piperidines in a single step from three or more starting materials. For the synthesis of this compound analogues, a one-pot reaction could potentially involve a piperidone derivative, 2-chlorobenzylamine, and a component to form the carboxamide functionality. While specific MCRs for this exact scaffold are not widely reported, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted to generate libraries of related compounds.

Preclinical Biological Activity and Pharmacological Investigations of N 2 Chlorobenzyl Piperidine 4 Carboxamide and Its Analogues

Enzyme Inhibition Studies

Soluble Epoxide Hydrolase (sEH) Inhibition

Currently, there is limited specific information available in the peer-reviewed literature detailing the direct inhibitory activity of N-(2-chlorobenzyl)piperidine-4-carboxamide on soluble epoxide hydrolase (sEH). Further research is required to characterize the potential interactions between this specific compound and the sEH enzyme.

Protein Kinase B (Akt) Inhibition (e.g., AZD5363 and related compounds)

The piperidine-4-carboxamide core is a key feature in a class of potent inhibitors of Protein Kinase B (Akt), a critical node in signaling pathways that regulate cell growth and survival. nih.gov The signaling pathway involving Akt is often deregulated in cancer, making it a significant target for antitumor agents. nih.govacs.org

A prominent example is AZD5363 (Capivasertib), an orally bioavailable and potent ATP-competitive inhibitor of all three Akt isoforms. aacrjournals.orgaacrjournals.orgacs.org AZD5363, chemically known as 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, emerged from the optimization of a pyrrolopyrimidine series of compounds. aacrjournals.orgacs.org The development aimed to enhance potency and improve selectivity against closely related kinases, such as ROCK. aacrjournals.org In vitro kinase assays demonstrated that AZD5363 potently inhibits Akt1, Akt2, and Akt3 with IC50 values in the low nanomolar range. selleckchem.com In cellular assays, it effectively inhibits the phosphorylation of Akt substrates like PRAS40 and GSK3β. aacrjournals.orgselleckchem.com

The development of Akt inhibitors has also involved modifying the piperidine (B6355638) moiety to enhance potency and improve safety profiles, such as reducing blockage of the hERG ion channel. researchgate.net

Inhibitory Activity of AZD5363 Against Akt Isoforms
Target KinaseIC50 (nM)
Akt13
Akt28
Akt38

Data sourced from Selleck Chemicals product information and related research. selleckchem.com

MALT1 Proteolytic Activity Modulation

N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent and selective inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protease. nih.gov MALT1 is a key regulator of NF-κB signaling and is a validated therapeutic target for certain autoimmune diseases and B-cell lymphomas. nih.govschrodinger.com

Research starting from a weak screening hit led to the development of advanced compounds with high potency in both biochemical and cellular assays. nih.gov These inhibitors demonstrated activity in a mechanistic Jurkat T-cell activation assay and in the OCI-Ly3 B-cell lymphoma cell line, which has a dysregulated NF-κB pathway. nih.gov Early challenges in this chemical series included high clearance due to amide cleavage, but subsequent work identified compounds with improved pharmacokinetic properties. nih.gov

DNA Gyrase Inhibition

Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of inhibitors targeting mycobacterial DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.netasm.orgnih.gov This activity is particularly relevant for combating infections caused by nontuberculous mycobacteria, such as Mycobacterium abscessus, which is known for its intrinsic multidrug resistance. researchgate.netnih.gov

The initial hit compound, MMV688844 (also referred to as 844), and its more potent analogue, 844-TFM, have shown bactericidal and anti-biofilm activity against all three subspecies of the M. abscessus complex. researchgate.netasm.org Genetic and biochemical studies confirmed that the molecular target of these P4Cs is DNA gyrase. asm.orgnih.gov Spontaneous resistance mutations were mapped to the gyrA and gyrB genes, which encode the subunits of the enzyme. researchgate.netnih.gov Subsequent biochemical assays with the recombinant M. abscessus DNA gyrase showed that P4Cs inhibit the wild-type enzyme's supercoiling activity but not the mutant version found in resistant strains. asm.orgnih.gov This mechanism of action positions P4Cs as a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov

Inhibitory Activity of Piperidine-4-Carboxamides Against M. abscessus DNA Gyrase
CompoundIC50 (µM)
844 (MMV688844)4.6
844-TFM1.9

Data sourced from biochemical studies on recombinant M. abscessus DNA gyrase. asm.orgnih.gov

Carbonic Anhydrase Inhibition

Analogues based on a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold have been discovered as a new class of potent human carbonic anhydrase (hCA) inhibitors. nih.govacs.orgnih.gov These enzymes are involved in numerous physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. mdpi.com

This series of piperidine-4-carboxamide derivatives was tested against several hCA isoforms, including the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII. nih.govacs.org Many of the synthesized compounds displayed inhibitory activity at low nanomolar concentrations and exhibited selectivity towards specific isoforms. nih.gov For instance, a derivative featuring a 4-chlorophenyl group (compound 10) showed a Ki value of 9.7 nM against hCA I. acs.org Several other compounds in the series inhibited the cancer-related hCA IX isoform at sub-nanomolar concentrations. acs.org

Inhibitory Activity (Ki, nM) of Select 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Analogues Against hCA Isoforms
CompoundSubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)
64-methoxyphenyl7.93.70.9
94-fluorophenyl8.98.61.7
104-chlorophenyl9.714.33.1

Data sourced from studies on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.govacs.org

VEGFR-2, ERK-2, and Abl-1 Kinase Inhibition (e.g., N-(2-aminoethyl)piperidine-4-carboxamide derivatives)

The N-(2-aminoethyl)piperidine-4-carboxamide structure has been explored as a potential scaffold for developing multi-kinase inhibitors that can simultaneously act on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-Regulated Kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1). nih.gov These kinases are involved in cancer-related signaling pathways, and multi-target drugs are considered an advantageous approach for cancer treatment. nih.gov

Through a combination of computational methods, a compound designated NEPT was identified as an active scaffold against all three kinases. nih.gov Based on this scaffold, a series of derivatives were synthesized and evaluated for their in vitro anti-proliferative activities against the human liver cancer cell line HepG2 and the K562 cell line, which exhibits hyperactivity of these kinases. nih.gov One representative compound, 6b, demonstrated an IC50 value of 11.3 µM against HepG2 cells and a more potent IC50 of 4.5 µM against K562 cells. nih.gov Molecular docking studies supported the interaction of these compounds with the active sites of VEGFR-2, ERK-2, and Abl-1, suggesting that their biological effects may stem from a collaborative inhibition of these three targets. nih.gov

Anti-proliferative Activity (IC50) of a Representative N-(2-aminoethyl)piperidine-4-carboxamide Derivative
CompoundHepG2 IC50 (µM)K562 IC50 (µM)
6b11.34.5

Data sourced from an exploratory study on multi-kinase inhibitors. nih.gov

Receptor Ligand Binding and Modulation

The piperidine-4-carboxamide scaffold has been a subject of significant interest in medicinal chemistry, particularly for its interaction with sigma (σ) receptors. nih.govunits.it These receptors, classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered important targets for therapeutic development. units.it Research has focused on designing derivatives with high affinity and selectivity for the σ1 receptor subtype. nih.gov

A series of new piperidine-4-carboxamide derivatives were synthesized and evaluated for their binding affinity at σ1 and σ2 receptors through radioligand binding assays. nih.govunits.it In these studies, a lead compound, N-benzyl-1-(4-chlorobenzyl)piperidine-4-carboxamide, demonstrated high affinity for the σ1 receptor (Kᵢ = 12.9 nM) but had low selectivity over the σ2 subtype. units.it Modifications were aimed at improving this selectivity while preserving high affinity. nih.gov

One notable analogue, a tetrahydroquinoline derivative featuring a 4-chlorobenzyl moiety attached to the piperidine nitrogen, exhibited a very high affinity for the σ1 receptor with a Kᵢ value of 3.7 nM. nih.govunits.it Crucially, this compound also demonstrated a remarkable 351-fold selectivity for the σ1 receptor over the σ2 receptor. nih.govunits.it The N-benzylpiperidine carboxamide structure appears to possess the key pharmacophoric features for optimal σ1 binding, including a basic piperidine nitrogen, a hydrogen bond-accepting amide oxygen, and hydrophobic benzyl (B1604629) rings. units.it

Compoundσ1 Receptor Affinity (Kᵢ, nM)σ2 Receptor Affinity (Kᵢ, nM)Selectivity (Kᵢ σ2 / Kᵢ σ1)
N-benzyl-1-(4-chlorobenzyl)piperidine-4-carboxamide (Lead Compound)12.9Data Not AvailableLow
Tetrahydroquinoline derivative with 4-chlorobenzyl on piperidine nitrogen (Analogue 2k)3.71300351

Antiviral Activity Investigations

Piperidine-4-carboxamide analogues have demonstrated promising broad-spectrum activity against human coronaviruses. gavinpublishers.com The compound NCGC2955, a piperidine-4-carboxamide, was evaluated for its in-vitro antiviral efficacy against several coronaviruses. gavinpublishers.com

NCGC2955 showed dose-dependent inhibition of the human α-coronavirus NL63 in Vero and MK2 cells, with EC₅₀ values of 2.5 µM and 1.5 µM, respectively. gavinpublishers.com The compound was also effective against the human β-coronavirus OC43 in human foreskin fibroblasts, exhibiting an EC₅₀ of 1.5 µM. gavinpublishers.com

Furthermore, investigations into its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) revealed inhibitory effects in both Vero E6 and Calu-3 cells. gavinpublishers.com A structurally related analogue, designated as 153, was compared with NCGC2955 in Calu-3 cells infected with SARS-CoV-2, showing similar potent EC₅₀ values of 0.11 µM and 0.2 µM, respectively. gavinpublishers.com Both compounds also effectively inhibited the alpha and delta variants of SARS-CoV-2. gavinpublishers.com For the alpha variant in Vero E6 cells, NCGC2955 had an EC₅₀ of 9.21 µM, while analogue 153 had an EC₅₀ of 6.75 µM. gavinpublishers.com The cellular toxicity (CC₅₀) for these compounds was consistently high (>300 µM), indicating a favorable selectivity index. gavinpublishers.com

CompoundVirusCell LineAntiviral Activity (EC₅₀, µM)Cellular Toxicity (CC₅₀, µM)
NCGC2955α-coronavirus NL63Vero2.5 ± 0.15> 300
MK21.5 ± 0.2> 300
β-coronavirus OC43HFF1.5 ± 0.01> 300
SARS-CoV-2 (Alpha variant)Vero E69.21 ± 0.01> 300
Analogue 153SARS-CoV-2Calu-30.11 ± 0.04> 300
SARS-CoV-2 (Alpha variant)Vero E66.75 ± 0.56> 300

The antiviral potential of the piperidine-4-carboxamide class extends beyond coronaviruses. Structurally related compounds to NCGC2955 have been reported to inhibit a broad range of RNA viruses, including members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. gavinpublishers.commdpi.com The Paramyxoviridae family includes significant human pathogens such as the Respiratory Syncytial Virus (RSV). gavinpublishers.com

Specific investigations into the piperidine-4-carboxamide NCGC2955 and its analogues have confirmed activity against human cytomegalovirus (CMV), a DNA virus. mdpi.comnih.gov In a high-throughput screen, NCGC2955 was identified as an inhibitor of CMV replication. mdpi.com Subsequent analysis showed its EC₅₀ against CMV to be 1.7 µM (luciferase assay) and 1.99 µM (plaque assay) in human foreskin fibroblasts. nih.gov Notably, certain analogues of NCGC2955 demonstrated even greater potency against CMV, with EC₅₀ values as low as 0.21 µM. nih.gov However, despite the broad-spectrum activity of this chemical class, the tested compounds did not show activity against herpes simplex virus 1 or 2 (HSV-1, HSV-2). nih.gov

While there are reports of various chemical scaffolds acting as inhibitors for Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV), specific activity data for this compound or its close analogues against BVDV, HCV, or Reovirus were not detailed in the reviewed literature. nih.govnih.gov

Antimicrobial and Antifungal Evaluations

The N-benzylpiperidine core, a key structural feature of this compound, has been incorporated into various derivatives to explore their antimicrobial properties. Studies on N-benzyl piperidine-4-one derivatives have shown potent in-vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net

More broadly, the piperidine-4-carboxamide class has been reported to possess antibacterial activity. For instance, compounds from this class were found to inhibit Mycobacterium abscessus DNA gyrase. gavinpublishers.com Other piperidine derivatives have been synthesized and evaluated, showing varying degrees of inhibition against a panel of bacteria, including both Gram-positive and Gram-negative strains. academicjournals.org Some N-phenylbenzamide derivatives, which share the carboxamide linkage, have also demonstrated inhibitory activity against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.govmdpi.com However, the antifungal activity of piperidine derivatives can be variable, with some studies showing potent inhibition against certain species like Aspergillus niger while others report limited to no activity against fungi such as Fusarium verticilliodes and Penicillium digitatium. researchgate.netacademicjournals.org

Anticancer/Antiproliferative Effects

The piperidine-4-carboxamide scaffold has been identified as a promising pharmacophore for the development of novel antiproliferative agents. A class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered to inhibit the proliferation of the DU-145 human prostate cancer cell line with GI₅₀ values in the low micromolar range. nih.gov

Through structure-activity relationship (SAR) guided optimization, analogues with significantly improved potency were developed. nih.gov The research indicated that a monosubstituted carboxamide moiety was crucial for activity. nih.gov By combining independently optimized aromatic substituents on the 1,2,4-oxadiazol ring and the carboxamide residue, a highly potent compound was identified with a GI₅₀ value of 120 nM. nih.gov Further mechanistic studies revealed that this class of compounds exerts its antiproliferative effect by acting as tubulin inhibitors. nih.gov

In a separate line of research, piperine-carboximidamide hybrids, which contain a related structural motif, were investigated. A derivative with a 2-chloro substitution on a terminal phenyl ring (VIf) showed potent antiproliferative activity against four different cancer cell lines, with a GI₅₀ of 44 nM. nih.gov This highlights the potential of the broader carboxamide class in developing new anticancer therapeutics. nih.gov

Compound Class/DerivativeCell LineActivity (GI₅₀)Mechanism of Action
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides (Initial Hits)DU-145 (Prostate)Low µM rangeTubulin Inhibition
Optimized 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (Analogue 12a)DU-145 (Prostate)120 nM
Piperine-carboximidamide hybrid (Analogue VIf, R = 2-Cl)Four cancer cell lines44 nMEGFR, BRAFV600E, and CDK2 inhibition

In vitro Cytotoxicity against Cancer Cell Lines

The in vitro cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines to determine their potential as anticancer agents. These studies are fundamental in identifying compounds with potent antiproliferative effects and understanding their spectrum of activity.

One study investigated a series of N-benzylpiperidine carboxamide derivatives and reported their cytotoxic profiles. nih.gov While the specific compound this compound was not explicitly detailed, the study provides valuable structure-activity relationship insights for this class of compounds. For instance, the analogue 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide demonstrated an IC50 value of 0.41 µM against a particular cancer cell line. nih.gov Another related compound, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, showed an IC50 value of 5.94 µM. nih.gov

In a separate investigation, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide were synthesized and evaluated for their anti-proliferative abilities. nih.gov A representative compound from this series exhibited an IC50 value of 11.3 µM against the human liver cancer cell line HepG2 and a more potent IC50 of 4.5 µM against K562 cells. nih.gov These findings underscore the potential of the piperidine-4-carboxamide scaffold as a source of novel anticancer agents. The variations in cytotoxicity observed with different substitutions on the piperidine and carboxamide moieties highlight the importance of these groups in modulating the anticancer activity.

Table 1: In vitro Cytotoxicity of this compound Analogues against Various Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide Not Specified 0.41
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide Not Specified 5.94
N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide derivative HepG2 11.3
N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide derivative K562 4.5

In vivo Xenograft Model Studies

Following promising in vitro results, the evaluation of novel anticancer compounds in in vivo models is a crucial next step to assess their efficacy and tolerability in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose.

Analgesic and Anti-inflammatory Properties

In addition to their potential as anticancer agents, piperidine derivatives have been explored for a range of other pharmacological activities, including analgesic and anti-inflammatory effects. pjps.pk The structural features of the piperidine ring are found in various compounds with activity on the central nervous system.

A study on a series of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides reported their evaluation as analgesics using the hot-plate method. nih.gov One of the compounds, (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide, demonstrated naloxone-attenuated analgesia, indicating an opioid-like mechanism of action, although it was less potent than morphine. nih.gov

Furthermore, research into novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids has shown both analgesic and anti-inflammatory potential. nih.govnih.gov In vivo studies using models such as the carrageenan-induced paw edema test for inflammation and acetic acid-induced writhing for analgesia have demonstrated the efficacy of these compounds. nih.govresearchgate.net For example, some of these compounds exhibited significant inhibition of edema in the anti-inflammatory model and a reduction in the number of writhes in the analgesic model. nih.govresearchgate.net These findings suggest that the broader class of compounds to which this compound belongs may possess therapeutic potential for pain and inflammation.

Table 2: Analgesic and Anti-inflammatory Activity of Piperidine Analogues

Compound Class Test Model Observed Effect
N-aryl/arylalkyl 3-(1-piperidinyl)butyramides Hot-plate test (analgesia) Naloxone-attenuated analgesia
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives Carrageenan-induced paw edema (inflammation) Significant edema inhibition
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives Acetic acid-induced writhing (analgesia) Reduction in writhing response

Structure Activity Relationship Sar and Mechanistic Elucidation

Elucidation of Pharmacophoric Requirements for Target Interaction

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For the N-benzylpiperidine carboxamide scaffold, to which N-(2-chlorobenzyl)piperidine-4-carboxamide belongs, several key pharmacophoric elements have been identified through studies on related compounds that target various receptors and transporters.

A general pharmacophore model for this class of compounds often includes:

A basic nitrogen atom within the piperidine (B6355638) ring, which is typically protonated at physiological pH and can engage in ionic interactions or hydrogen bonding with the target protein.

A hydrophobic aromatic region , provided by the N-benzyl group, which participates in hydrophobic or aromatic stacking interactions within the binding pocket.

A hydrogen bond donor/acceptor group , the carboxamide linkage, which is crucial for forming hydrogen bonds with the target.

The spatial arrangement of these features is critical for high-affinity binding. For instance, in the context of triple reuptake inhibitors (inhibitors of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters), the N-benzylpiperidine core serves as a central scaffold to position the key interacting moieties. nih.gov Similarly, for sigma (σ) receptor ligands, the N-benzylpiperidine structure provides the necessary arrangement of a basic amine and hydrophobic groups that fulfill the known pharmacophoric requirements for sigma-1 receptor binding.

Impact of Substituent Modifications on Binding Affinity and Selectivity

The biological activity of N-benzylpiperidine carboxamide derivatives can be significantly modulated by chemical modifications to different parts of the molecule. The following subsections explore the impact of such modifications on binding affinity and selectivity, drawing parallels to what might be expected for this compound.

Piperidine Ring Substitutions

N-Benzyl Moiety Modifications

The N-benzyl group is a key feature for many biologically active piperidine derivatives. The nature and position of substituents on the phenyl ring of the benzyl (B1604629) group can have a profound effect on binding affinity and selectivity.

In a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues evaluated as sigma receptor ligands, substitutions on the aromatic ring of the benzyl group generally led to a similar or slightly decreased affinity for sigma-1 receptors. researchgate.net This suggests that while the benzyl group itself is important for hydrophobic interactions, steric or electronic alterations through substitution may not always be favorable for this particular target.

To illustrate the effect of benzyl ring substitutions on transporter inhibition from a study on 4-benzylpiperidine (B145979) carboxamides, the following interactive table shows the IC50 values for serotonin (5-HT) and norepinephrine (NE) reuptake.

Compound IDR1 (Substitution on analogous scaffold)5-HT Reuptake IC50 (µM)NE Reuptake IC50 (µM)
8e 4-biphenyl0.01-0.030.01-0.03
8f bis(4-fluorophenyl)acetyl0.35-1.040.01-0.03
8i 1-naphthyl0.38-1.500.02-0.07
8j 2-naphthyl0.11-0.340.03-0.08
8k 6-bromo-2-naphthyl0.02-0.080.03-0.10
8l 6-methoxy-2-naphthyl0.02-0.190.41-1.73
Data is illustrative and derived from a study on related 4-benzylpiperidine carboxamides, not this compound itself. nih.gov

This data indicates that modifications to the aromatic moiety can significantly impact potency and selectivity.

Carboxamide Linkage Variations

The carboxamide linker is a critical component, often involved in hydrogen bonding with the biological target. Variations in this linkage, such as replacing it with an ester, sulfonamide, or reversed amide, can drastically alter the binding mode and affinity. In a study of piperidine-4-carboxamide derivatives, the carboxamide moiety was a key element of the pharmacophore. nih.gov Altering its hydrogen bonding capacity or its spatial orientation would likely have a significant impact on biological activity. For example, N-methylation of the carboxamide would remove a hydrogen bond donor, which could be detrimental to binding if that interaction is crucial.

Mechanistic Insights into Biological Actions

The biological actions of a compound are dictated by its molecular targets and the pathways it modulates. For this compound, insights into its potential mechanisms can be inferred from studies on structurally related molecules.

Identification of Molecular Targets and Pathways

Based on the activities of analogous compounds, this compound may interact with several molecular targets:

Monoamine Transporters: The N-benzylpiperidine carboxamide scaffold is present in compounds designed as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. nih.gov Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressant and psychoactive drugs.

Sigma (σ) Receptors: Numerous N-benzylpiperidine derivatives have been shown to be potent ligands for sigma receptors, particularly the sigma-1 subtype. researchgate.net Sigma receptors are intracellular chaperone proteins involved in modulating various signaling pathways and are implicated in a range of neurological and psychiatric conditions.

Chemokine Receptors: The piperidine-4-carboxamide core structure has been utilized in the design of antagonists for the CCR5 receptor, a key protein involved in HIV-1 entry into host cells. nih.gov

Other Potential Targets: The versatility of the N-benzylpiperidine scaffold means that it can be adapted to target other receptors and enzymes. For instance, derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for potential use in Alzheimer's disease. nih.gov

The specific 2-chloro substitution on the benzyl ring of the title compound would likely modulate its affinity and selectivity for these potential targets, ultimately defining its unique pharmacological profile. Further empirical testing of this compound is necessary to definitively elucidate its primary molecular targets and mechanisms of action.

Modulation of Cellular Processes

As of the latest available information, there are no specific research findings on how this compound modulates cellular processes. Bioactivity screenings, cellular assays, and mechanistic studies that would provide data on its effects on cell signaling, enzyme activity, gene expression, or other cellular functions have not been published in the accessible scientific literature. Consequently, a data table summarizing such findings cannot be generated at this time.

Future research would be necessary to determine if this compound has any significant biological activity and to subsequently elucidate the cellular and molecular mechanisms underlying such effects. Such studies would involve a systematic investigation of the compound's interactions with various cellular targets.

Computational Approaches and Molecular Modeling of N 2 Chlorobenzyl Piperidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been utilized to understand the molecular structure and electronic properties of piperidine (B6355638) derivatives. nih.govnih.gov These calculations help in optimizing the molecular geometry and analyzing the electronic distribution within the molecule. nih.govnih.gov For instance, DFT methods with the B3LYP functional and a 6-311G+(d,p) basis set are commonly used to optimize the structure of such compounds. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. ekb.egnih.gov A smaller energy gap suggests higher reactivity. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks, which is vital for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study charge delocalization and stability within the molecule. nih.gov These computational approaches provide a foundational understanding of the intrinsic properties of N-(2-chlorobenzyl)piperidine-4-carboxamide, guiding further research into its biological activities. nih.govekb.eg

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study the interactions between small molecules like this compound and their biological targets, typically proteins or enzymes. nih.govnih.gov

In the context of piperidine-4-carboxamide derivatives, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For example, derivatives have been docked into the active sites of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.govnih.gov

The results of molecular docking are often quantified by a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. nih.gov For instance, molecular docking of a piperidine derivative showed significant hydrogen bonding between its carbonyl group and a tyrosine residue in the active site of acetylcholinesterase. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.govsigmaaldrich.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. nih.govunica.it By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked conformation and provide a more realistic representation of the binding event. researchgate.net

For piperidine-based compounds, MD simulations have been used to confirm the stability of ligand-protein complexes. nih.gov These simulations can reveal subtle changes in the protein structure upon ligand binding and highlight the persistence of key interactions observed in docking studies. nih.gov For example, MD simulations of a piperidine-carboxamide derivative in complex with human Carbonic Anhydrase (hCA) isoforms helped to understand the basis for its selectivity towards certain isoforms. nih.gov The simulations showed that the inhibitor could form stable hydrogen bonds and hydrophobic interactions within the active sites of the target enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods correlate the 3D properties of molecules (e.g., steric, electrostatic, and hydrophobic fields) with their biological activities. researchgate.netnih.gov

QSAR studies on piperidine carboxamide derivatives have been conducted to identify the key structural features that influence their potency as inhibitors of various targets, such as anaplastic lymphoma kinase (ALK). researchgate.net The statistical significance of a QSAR model is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov A good QSAR model can provide valuable insights into the structure-activity relationship and guide the design of new, more active compounds. researchgate.netresearchgate.net

The results of these models can be visualized as contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net For instance, a CoMSIA model might suggest that adding a bulky group in a specific region could enhance the steric interactions with the target, leading to improved potency.

Prediction of Biological Activity Spectra for Derivatives

Computational tools can also be used to predict the likely biological activities of new or hypothetical compounds. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of pharmacological effects and mechanisms of action based on the structural formula of a substance. clinmedkaz.orgclinmedkaz.org

For new piperidine derivatives, the PASS online tool has been used to predict potential pharmacological activities. clinmedkaz.orgclinmedkaz.org The output of a PASS analysis is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). clinmedkaz.org Activities with a high Pa value are considered more likely. clinmedkaz.org

Such predictions can help in prioritizing compounds for further experimental testing and can suggest new therapeutic applications for existing compounds. clinmedkaz.org For example, PASS predictions for certain piperidine derivatives have suggested potential applications in the treatment of cancer and central nervous system diseases, as well as potential as local anesthetic and antimicrobial agents. clinmedkaz.orgclinmedkaz.org

Preclinical Pharmacological Considerations and Lead Optimization Strategies

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic profiling, encompassing Drug Metabolism and Pharmacokinetics (DMPK), is a critical step in preclinical development. These studies aim to characterize the absorption, distribution, metabolism, and excretion of a compound, which collectively determine its in vivo exposure and half-life. nuvisan.comwuxiapptec.com For piperidine-based compounds, these properties can be highly variable and dependent on subtle structural modifications. nih.gov

DMPK Properties and Microsomal Stability

A key determinant of a drug's metabolic fate is its stability in the presence of liver enzymes. nuvisan.com In vitro metabolic stability assays, commonly performed using liver microsomes, provide an early assessment of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. nuvisan.comwuxiapptec.com These assays measure the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nuvisan.comnih.gov The results, often expressed as half-life (t½) or intrinsic clearance (CLint), are crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. nuvisan.com

For instance, studies on N-benzylpiperidine derivatives have shown a range of metabolic stability, with some analogues exhibiting high stability in human liver microsomes, indicating a lower propensity for rapid metabolic breakdown. unisi.it Conversely, other piperidine (B6355638) analogues have been found to be extensively metabolized, with the primary routes often involving oxidation mediated by enzymes like CYP3A4. nih.gov This highlights the importance of early and continuous metabolic stability screening during lead optimization to guide the design of more robust analogues. nih.gov

Table 1: Representative Microsomal Stability Data for Piperidine Analogues

Compound Type Preclinical Model Parameter Result Reference
Benzylpiperidine Derivative Human Liver Microsomes % Remaining (at 60 min) 96.76% unisi.it

Oral Bioavailability

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation unchanged, is a pivotal parameter for orally administered drugs. It is influenced by both absorption from the gastrointestinal tract and first-pass metabolism in the gut wall and liver. nih.gov Piperidine-based compounds have demonstrated variable oral bioavailability in preclinical models. nih.gov

A study on MNP001, a piperidine analogue, revealed rapid absorption but a low oral bioavailability in rats, which was attributed to poor aqueous solubility. nih.gov However, despite the low bioavailability, the plasma levels achieved were still considered pharmacologically relevant. nih.gov This underscores that even compounds with suboptimal bioavailability may warrant further investigation if they achieve therapeutic concentrations. In silico predictions and preclinical assessments are often used to estimate the potential for oral bioavailability in humans. For example, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for certain N-benzyl-piperidine derivatives suggested they are likely to be orally bioavailable and capable of crossing the blood-brain barrier. nih.gov

Ligand Efficiency and Drug-Likeness Optimization

During lead optimization, it is crucial to enhance a compound's potency while maintaining favorable physicochemical properties. Ligand efficiency (LE) and drug-likeness are two key metrics used to guide this process. nih.gov

Ligand Efficiency (LE)

Ligand efficiency is a measure that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). nih.gov It helps medicinal chemists identify compounds that achieve high potency with a minimal number of atoms, which is often a hallmark of an efficient and promising lead structure. A related and often more insightful metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LogP or LogD). nih.gov Higher LLE values are generally desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. For drugs, higher values of both LE and LLE are often observed compared to other compounds binding to the same target. nih.gov

Drug-Likeness Optimization

"Drug-likeness" refers to a qualitative assessment of a compound's properties, such as molecular weight, lipophilicity, and hydrogen bonding capacity, to determine its likelihood of being a successful oral drug. A widely used guideline is Lipinski's Rule of Five. researchgate.net A study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to N-(2-chlorobenzyl)piperidine-4-carboxamide, predicted their drug-like properties. nih.gov These predictions indicated that the compounds generally adhered to Lipinski's rules, suggesting favorable properties for oral administration. nih.gov

Table 2: Predicted Drug-like Properties for Representative Piperidine-4-carboxamide Analogues

Compound Molecular Weight ( g/mol ) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski's Rule of Five Violations Reference
Compound 11 446.54 2.05 2 6 0 nih.gov
Compound 15 415.51 2.51 2 5 0 nih.gov

| Acetazolamide (Reference) | 222.25 | -0.27 | 2 | 4 | 0 | nih.gov |

Development of Promising Analogues for Further Preclinical Assessment

The N-benzylpiperidine and piperidine-4-carboxamide cores are versatile scaffolds that have been extensively explored for a wide range of biological targets. nih.govacs.orgresearchgate.netnih.gov Analogue synthesis is a cornerstone of lead optimization, allowing for the systematic modification of a lead compound to improve its potency, selectivity, and DMPK properties.

For example, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold was explored for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 for cancer therapy. nih.gov Synthetic derivatives were evaluated for their in vitro anti-proliferative abilities against human cancer cell lines, with one representative compound showing an IC50 value of 4.5 µM. nih.gov

In another study, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, including the N-(2-chlorobenzyl) analogue, were designed and synthesized as inhibitors of human carbonic anhydrase (hCA), an important target in cancer. nih.gov Several compounds in this series showed inhibitory activity at low nanomolar concentrations and selectivity against tumor-associated hCA isoforms. nih.gov Such studies demonstrate the successful application of the piperidine-4-carboxamide scaffold as a starting point for developing potent and selective enzyme inhibitors. nih.gov Furthermore, piperidine and piperazine (B1678402) derivatives have been investigated as dual-acting ligands for histamine (B1213489) H3 and sigma-1 receptors, showing promise for the development of novel pain therapies. acs.org

Table 3: Examples of Preclinical Analogues Based on the Piperidine Carboxamide Scaffold

Scaffold/Analogue Therapeutic Target Key Finding Reference
N-(2-aminoethyl)piperidine-4-carboxamide VEGFR-2, ERK-2, Abl-1 Kinases A derivative showed an IC50 of 4.5 µM against K562 cancer cells. nih.gov
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides Carbonic Anhydrase (hCA) IX & XII Analogues demonstrated nanomolar inhibitory activity and selectivity. nih.gov

This iterative process of design, synthesis, and preclinical evaluation of analogues is fundamental to advancing a chemical series toward a viable drug candidate.

Future Directions and Emerging Research Avenues for N 2 Chlorobenzyl Piperidine 4 Carboxamide

Exploration of Novel Therapeutic Applications for Piperidine-4-carboxamide Scaffolds

The piperidine-4-carboxamide core is a versatile and privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous biologically active compounds. mdpi.comresearchgate.net Future research will undoubtedly focus on expanding the therapeutic applications for derivatives of this scaffold, including N-(2-chlorobenzyl)piperidine-4-carboxamide.

One promising area is in neurodegenerative diseases, such as Alzheimer's disease. nih.gov The overexpression of secretory glutaminyl cyclase (sQC) is linked to the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ), a key factor in Alzheimer's pathology. nih.gov High-throughput screening has identified compounds with a piperidine-4-carboxamide moiety as novel sQC inhibitors. nih.gov This suggests a clear path for investigating this compound and its analogues for their potential to inhibit sQC and modify the course of Alzheimer's disease. nih.gov Similarly, derivatives of N-benzylpiperidine carboxamide have been synthesized and evaluated as potential cholinesterase inhibitors, another important target in Alzheimer's therapy. nih.gov

Another significant avenue is in oncology. The piperidine (B6355638) moiety is frequently used in the design of anticancer drugs. mdpi.com Research into novel piperine-carboximidamide hybrids has demonstrated significant antiproliferative activity by targeting multiple kinases like EGFR, BRAF, and CDK2. nih.gov This multi-targeted approach is crucial for overcoming the challenge of drug resistance in cancer therapy. nih.gov Future studies could therefore involve synthesizing and screening a library of compounds based on the this compound structure to identify potent multi-kinase inhibitors for various cancer cell lines.

The table below summarizes potential therapeutic targets for the broader piperidine-4-carboxamide scaffold, indicating promising research directions.

Therapeutic AreaPotential Molecular TargetRationale for Exploration
Neurodegenerative Diseases Secretory Glutaminyl Cyclase (sQC)Inhibition prevents the formation of neurotoxic pGlu-Aβ aggregates in Alzheimer's disease. nih.gov
Acetylcholinesterase (AChE)Inhibition increases acetylcholine (B1216132) levels, a validated strategy for symptomatic Alzheimer's treatment. nih.gov
Dopamine (B1211576) Reuptake Transporter (DAT)Modulation of dopamine levels has therapeutic potential in various neurological and psychiatric disorders. researchgate.net
Oncology Receptor Tyrosine Kinases (e.g., EGFR, c-Met)Dual or multi-kinase inhibition can overcome resistance mechanisms in various cancers. nih.gov
Serine/Threonine Kinases (e.g., BRAF, CDK2)Targeting key cell cycle and signaling kinases is a fundamental approach in cancer therapy. nih.gov
Pain Management Opioid Receptors / Other CNS TargetsSubstituted piperidines have shown significant analgesic activities, warranting further investigation. researchgate.net

Development of Advanced Synthetic Methodologies for Compound Library Generation

To thoroughly explore the therapeutic potential of the this compound scaffold, the efficient synthesis of a diverse library of analogues is essential. Modern organic chemistry offers several advanced methodologies that can accelerate this process. nih.gov Future research will likely leverage these techniques to move beyond traditional, linear synthesis.

Key strategies include:

Combinatorial Chemistry: Generating large, diverse libraries by combining a set of building blocks (e.g., various substituted benzylamines and piperidine cores) through high-throughput synthesis.

Diversity-Oriented Synthesis (DOS): Creating structurally complex and diverse molecules from simple starting materials, allowing for the exploration of a wider chemical space.

Catalytic Hydrogenation: Using advanced catalysts, such as those based on rhodium or iridium, for the asymmetric hydrogenation of pyridine (B92270) precursors to afford chiral piperidines with high enantioselectivity. mdpi.com

Photochemical Methods: Employing light-driven reactions, such as intramolecular [2+2] cycloadditions, to create unique bicyclic piperidinone structures that can be further modified. mdpi.com

The table below compares traditional synthesis with modern approaches for generating compound libraries.

FeatureTraditional Linear SynthesisAdvanced Synthetic Methodologies
Throughput Low (one compound at a time)High (parallel synthesis of many compounds)
Diversity Limited, focused on close analoguesHigh, explores broad chemical space
Efficiency Time and resource-intensiveFaster, often automated, and more cost-effective
Innovation Relies on established reactionsEmploys novel catalytic and photochemical reactions
Example Reaction Simple amidation of a single acid chlorideRhodium-catalyzed asymmetric hydrogenation of a pyridine library. mdpi.com

Integration of Multi-Omics Approaches in Target Identification and Validation

A critical challenge in drug discovery is identifying the specific biological target of a compound. pluto.bio While a molecule like this compound may be designed with a specific target in mind, it can have off-target effects or an entirely different mechanism of action. The integration of multi-omics technologies offers a powerful, unbiased approach to elucidate a compound's true biological interactions. nih.gov

Future research on this compound should incorporate:

Genomics: To identify genetic mutations that confer sensitivity or resistance to the compound. nih.gov

Transcriptomics (RNA-seq): To analyze how the compound alters gene expression profiles in treated cells, revealing affected pathways. pluto.bio

Proteomics: To identify direct protein binding partners and observe changes in protein expression and post-translational modifications. maastrichtuniversity.nl

Metabolomics: To understand how the compound affects metabolic pathways within the cell. nih.gov

By integrating these datasets, researchers can build a comprehensive picture of the compound's mechanism of action, identify its primary target, and uncover potential biomarkers for its efficacy. nih.govmaastrichtuniversity.nl This approach moves drug discovery from a single-target focus to a systems-level understanding of a drug's impact. frontiersin.org

Development of Advanced In Vitro and In Vivo Models for Efficacy Studies

The translation of preclinical findings to clinical success is a major hurdle in drug development, often due to the poor predictive power of traditional models. nih.gov The future of efficacy testing for compounds like this compound lies in the use of more physiologically relevant and human-centric models. itmedicalteam.pl

Advanced In Vitro Models: There is a significant shift away from simple 2D cell cultures towards more complex systems that better mimic human tissues. nih.gov These include:

3D Cell Cultures and Spheroids: These models recapitulate the cell-cell interactions and microenvironment of a tumor or tissue. technologynetworks.com

Organoids: Patient-derived organoids can be used to test drug efficacy on a model that closely mirrors the patient's own biology, paving the way for personalized medicine. nih.gov

Organs-on-a-Chip: These microfluidic devices simulate the structure and function of human organs, allowing for the study of a drug's effect on an integrated system. nih.gov

Advanced In Vivo Models: While reducing reliance on animal testing is a key goal, advancements are also being made to improve the relevance of in vivo studies. itmedicalteam.pl Genetically engineered animal models that better replicate human disease states are becoming more common. itmedicalteam.pl These models can provide crucial insights into how a compound behaves within a complex biological system. technologynetworks.com

By combining data from these advanced models, researchers can gain a more accurate prediction of a compound's potential efficacy in humans, accelerating its development and increasing its chances of clinical success. itmedicalteam.pl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)piperidine-4-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via chloroformate-mediated amide coupling. For example, piperidine-4-carboxylic acid derivatives are activated using isobutyl chloroformate in the presence of triethylamine under inert conditions (e.g., argon atmosphere) at 0°C. Subsequent coupling with 2-chlorobenzylamine in dry chloroform yields the product. Yield optimization involves controlling stoichiometry (e.g., 1.1 equivalents of amine) and reaction time (1–2 hours). Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. How can the compound’s structural identity be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze ¹H/¹³C NMR spectra for characteristic signals: aromatic protons (δ 7.2–7.5 ppm for 2-chlorobenzyl), piperidine carbons (δ 40–60 ppm), and amide carbonyl (δ ~165 ppm).
  • X-ray Crystallography : Use SHELX software for structure refinement. Crystallize the compound in solvents like dichloromethane/hexane. Compare unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å for analogous N-(4-chlorophenyl)piperidine derivatives) to validate geometry .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Combine recrystallization (e.g., ethanol/water) with silica gel chromatography. For polar impurities, use gradient elution (0–5% methanol in dichloromethane). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the chlorobenzyl group (e.g., 3-Cl, 4-F analogs) or piperidine substituents (e.g., methyl, acetyl) to assess steric/electronic effects.
  • In Vitro Assays : Test analogs against target receptors (e.g., T-type Ca²⁺ channels) using patch-clamp electrophysiology. Prioritize compounds with IC₅₀ values < 1 µM for further optimization .

Q. What computational methods are suitable for predicting target binding modes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., D3 dopamine receptor PDB: 3PBL). Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues). Compare binding free energies (ΔG) across analogs to prioritize candidates .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during amide bond formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, heptane/ethanol). For example, enantiomers of N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide showed 92% ee under optimized conditions .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally (10 mg/kg) in rodent models. Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
  • Efficacy : Use neuropathic pain models (e.g., chronic constriction injury) for compounds targeting opioid/chemokine receptors. Assess mechanical allodynia reduction using von Frey filaments .

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